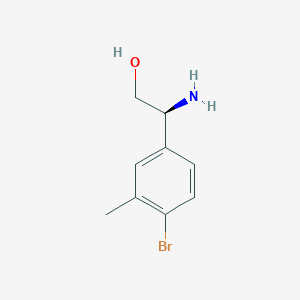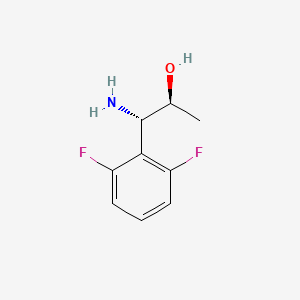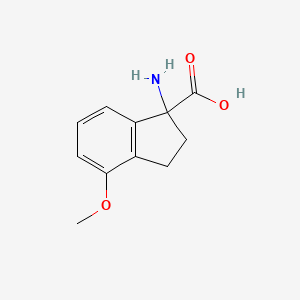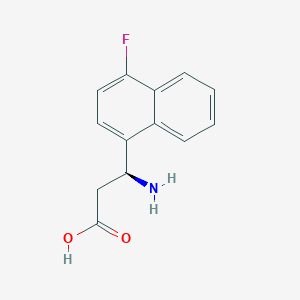
(3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid is an organic compound that features a naphthalene ring substituted with a fluorine atom and an amino acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid typically involves the introduction of the fluorine atom into the naphthalene ring, followed by the attachment of the amino acid side chain. One common method involves the use of a fluorinating agent such as Selectfluor to introduce the fluorine atom into the naphthalene ring. The amino acid side chain can then be attached through a series of reactions involving amination and protection/deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of amino acids and peptides. It can also serve as a probe for investigating enzyme-substrate interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. The presence of the fluorine atom can improve the pharmacokinetic properties of the compound, such as its metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the binding affinity and selectivity of the compound for its target, thereby modulating its biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-(1-amino-2-cyanovinyl)furazans: These compounds share the amino and fluorine functional groups but differ in their core structures.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorinated naphthalene ring but has a different side chain and functional groups.
Uniqueness
(3S)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid is unique due to its specific combination of a fluorinated naphthalene ring and an amino acid side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H12FNO2 |
|---|---|
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(4-fluoronaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C13H12FNO2/c14-11-6-5-10(12(15)7-13(16)17)8-3-1-2-4-9(8)11/h1-6,12H,7,15H2,(H,16,17)/t12-/m0/s1 |
InChI-Schlüssel |
CXHPFIVQKACSEY-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)[C@H](CC(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


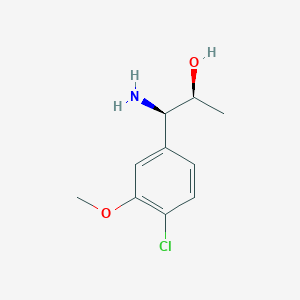
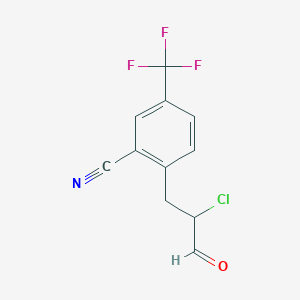
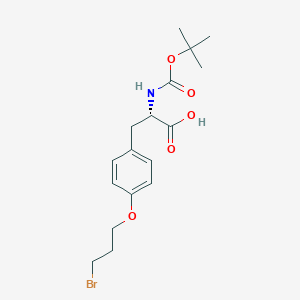
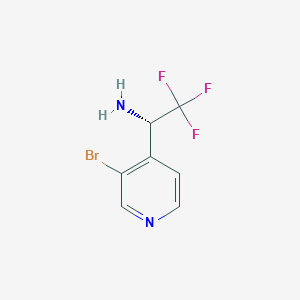
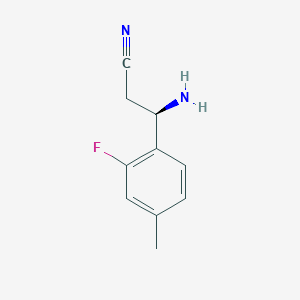
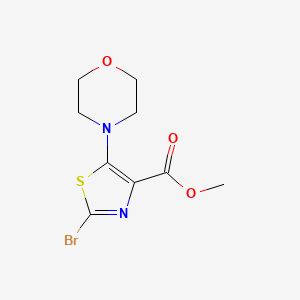
![7-Tert-Butyl 3-Ethyl 8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-3,7(6H)-Dicarboxylate](/img/structure/B15234260.png)
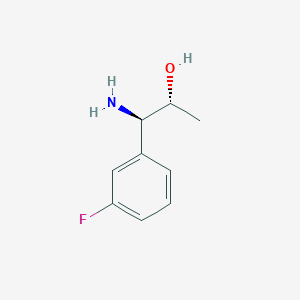
![7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylicacid](/img/structure/B15234268.png)
![Tert-butyl 6-(4-iodo-1H-pyrazol-1-YL)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15234279.png)
![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)
